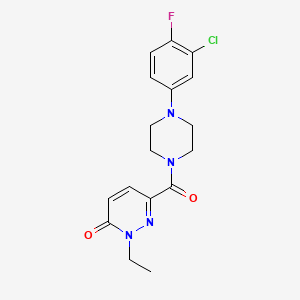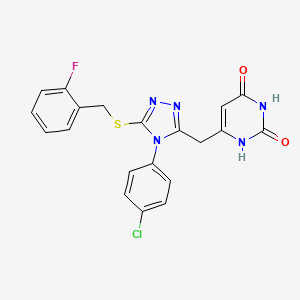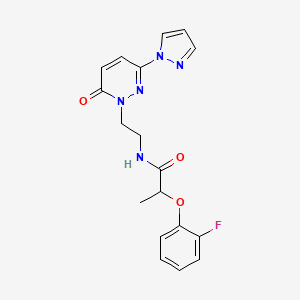
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide, also known as Dichlobenil, is a chemical compound that is widely used as a herbicide. It is a white crystalline solid that is soluble in water and organic solvents. Dichlobenil is known for its selective action against weeds and is commonly used in agriculture and horticulture.
Mecanismo De Acción
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide acts by inhibiting the synthesis of cellulose and hemicellulose in plant cell walls. This results in the disintegration of the cell wall and the subsequent death of the plant. The compound is selective in its action, targeting only the cells of the plants it is applied to.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and eliminated from the body, with no accumulation in the tissues. However, it can be toxic to aquatic organisms and should be used with caution near water bodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide is a widely used herbicide that is readily available and relatively inexpensive. It is easy to apply and has a high level of selectivity, making it useful in a variety of agricultural and horticultural applications. However, its use can be limited by its toxicity to aquatic organisms and the potential for the development of herbicide-resistant weeds.
Direcciones Futuras
Future research on N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide could focus on the development of new formulations that are more effective against herbicide-resistant weeds. Additionally, studies could be conducted to investigate the potential use of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide in the treatment of certain diseases, such as cancer. Finally, research could be conducted to explore the potential environmental impacts of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide and to develop strategies for minimizing its negative effects on the environment.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide involves the reaction of 2,3-dichlorophenol with cyanomethyl acetate in the presence of a base. The resulting product is then treated with phenyl isocyanate to obtain N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide. The chemical structure of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide is shown below:
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide has been extensively studied for its herbicidal properties. It is effective against a broad range of weeds and is commonly used in the control of annual and perennial grasses, broadleaf weeds, and sedges. The compound works by inhibiting the synthesis of cell wall components in plants, leading to their death.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-7-4-8-14(16(13)18)22-11-15(21)20(10-9-19)12-5-2-1-3-6-12/h1-8H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZACSUWJCUILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2695419.png)


![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)


![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)